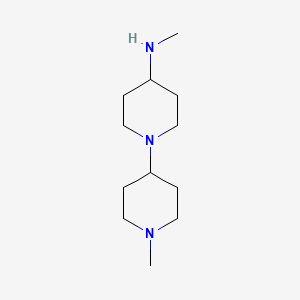

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H23N3. It is a secondary amine derivative of piperidine, featuring two methyl groups and a piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common synthetic route involves the reductive amination of 1-methylpiperidin-4-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

N-Methylation: Another method is the N-methylation of 1-(1-methylpiperidin-4-yl)piperidin-4-amine using methyl iodide in the presence of a base like triethylamine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Reducing agents like sodium cyanoborohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as alkyl halides and bases like triethylamine are used.

Major Products Formed:

N-oxides: Resulting from oxidation reactions.

Amines: Resulting from reduction reactions.

Substituted derivatives: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

This compound has various applications in scientific research, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological systems, particularly in the modulation of neurotransmitter activity.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting central nervous system disorders.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-Methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may modulate neurotransmitter activity by binding to specific receptors, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

N-Methylpiperidine: A simpler derivative lacking the additional piperidine ring.

Piperidine: The parent compound without any methyl groups.

N-Methyl-1-(1-methylpiperidin-4-yl)methanamine: A structurally related compound with a methanamine group instead of a piperidin-4-amine group.

Uniqueness: N-Methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is unique due to its dual piperidine rings and the presence of two methyl groups, which contribute to its distinct chemical and biological properties.

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial fields. Its applications range from chemical synthesis to potential therapeutic uses, highlighting its importance in ongoing research and development.

Would you like more information on any specific aspect of this compound?

Biologische Aktivität

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic implications based on recent studies.

Chemical Structure and Properties

This compound is characterized by its dual piperidine structure, which enhances its interaction with various biological targets. The compound's molecular formula is C13H22N2, and it exhibits a high degree of lipophilicity, which is advantageous for crossing biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Studies indicate that compounds within the piperidine class can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Recent research highlights the compound's potential in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines, suggesting that it may serve as a lead compound for developing anticancer agents . The structural modifications associated with piperidine derivatives have been linked to improved binding affinity for cancer-related targets.

- Inflammatory Response Modulation : The compound has also demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound possesses favorable absorption characteristics. It shows a significant half-life in vivo, indicating prolonged action and effectiveness in therapeutic settings .

| Parameter | Value |

|---|---|

| Molecular Weight | 210.33 g/mol |

| LogP | 3.45 |

| Bioavailability | High |

| Half-life | 6 hours |

Case Study 1: Anticancer Activity

In a study involving FaDu hypopharyngeal tumor cells, this compound exhibited cytotoxic effects superior to those of the reference drug bleomycin. This was attributed to its ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

Another investigation focused on the compound's neuroprotective effects against AChE inhibition. The results indicated that it could enhance cognitive functions by preventing the breakdown of acetylcholine in synaptic clefts, thereby improving neuronal communication .

Eigenschaften

IUPAC Name |

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-13-11-3-9-15(10-4-11)12-5-7-14(2)8-6-12/h11-13H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGYBRUABNUUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.